molecular formula C28H33N3O4 B11316662 5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide

5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11316662
M. Wt: 475.6 g/mol
InChI Key: BGQCLSZCPYBMRY-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of benzodioxin, piperidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxin ring, the piperidine ring, and the oxazole ring. Each of these steps requires specific reagents and conditions:

    Benzodioxin Formation: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.

    Piperidine Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Oxazole Formation: The oxazole ring is often formed through the cyclization of α-hydroxy ketones with amides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and piperidine rings.

    Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydro-oxazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can lead to the formation of quinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(morpholin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
  • 5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(methyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H33N3O4

Molecular Weight

475.6 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C28H33N3O4/c1-19(2)20-6-8-21(9-7-20)24(31-12-4-3-5-13-31)18-29-28(32)23-17-26(35-30-23)22-10-11-25-27(16-22)34-15-14-33-25/h6-11,16-17,19,24H,3-5,12-15,18H2,1-2H3,(H,29,32)

InChI Key

BGQCLSZCPYBMRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCCCC5

Origin of Product

United States

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